molecular formula C6H5Br2N B7723984 2,4-Dibromoaniline CAS No. 63505-64-6

2,4-Dibromoaniline

Cat. No.: B7723984
CAS No.: 63505-64-6
M. Wt: 250.92 g/mol
InChI Key: DYSRXWYRUJCNFI-UHFFFAOYSA-N
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Description

2,4-Dibromoaniline is an organic compound with the molecular formula C6H5Br2N. It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 4th positions of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dibromoaniline can be synthesized through the bromination of aniline. The process involves the reaction of aniline with bromine in the presence of a solvent like acetic acid or dilute hydrochloric acid. The reaction typically proceeds at room temperature, resulting in the formation of this compound as a white precipitate .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through crystallization from aqueous ethanol .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine in acetic acid or dilute hydrochloric acid.

    Cross-Coupling: Palladium catalysts and Grignard reagents.

Major Products:

Scientific Research Applications

2,4-Dibromoaniline has several applications in scientific research:

Comparison with Similar Compounds

  • 2,5-Dibromoaniline
  • 2,6-Dibromoaniline
  • 2-Bromoaniline

Comparison: 2,4-Dibromoaniline is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. For instance, this compound is more suitable for ortho-selective cross-coupling reactions compared to its isomers .

Properties

IUPAC Name

2,4-dibromoaniline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5Br2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSRXWYRUJCNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060654
Record name 2,4-Dibromoaniline
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Molecular Weight

250.92 g/mol
Source PubChem
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CAS No.

615-57-6, 63505-64-6
Record name 2,4-Dibromoaniline
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Record name 2,4-Dibromoaniline
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Record name Dibromobenzenamine
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Record name Benzenamine, 2,4-dibromo-
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Record name 2,4-Dibromoaniline
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Record name 2,4-DIBROMOANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and spectroscopic characterization of 2,4-Dibromoaniline?

A1: this compound has the molecular formula C6H5Br2N and a molecular weight of 250.91 g/mol. Spectroscopically, its ultraviolet absorption spectrum has been studied in the vapor phase using a Quartz Spectrograph. [] This revealed sharp bands appearing at specific temperatures and tube lengths, providing insights into its electronic transitions and vibrational modes. Additionally, [] employed FT-IR, FT-Raman, and UV–Vis spectroscopy to analyze the compound's structure and vibrational frequencies.

Q2: How does the presence of bromine atoms influence the electrochemical behavior of this compound?

A2: Research has shown that the bromine substituents in this compound significantly impact its electrochemical oxidation. [, ] Studies using cyclic voltammetry and controlled potential coulometry in acetonitrile revealed that the oxidation process generates not only the expected dimeric products but also this compound itself. This unusual behavior is attributed to the parallel oxidation of bromide ions, released during the dimerization process, leading to the formation of bromine molecules which subsequently react with the parent this compound.

Q3: Has this compound been used in the synthesis of more complex molecules?

A3: Yes, this compound serves as a key precursor in synthesizing various compounds. One example is its utilization in producing a tritiated human growth hormone-releasing peptide. [] In this process, a protected peptide incorporating racemic 5,7-dibromotryptophan (synthesized from this compound) is created through solid-phase peptide synthesis. The resulting epimers are separated using HPLC, and the desired peptide is deprotected and cleaved from the resin using a modified HF procedure to avoid undesired side reactions with the dibromoindole moiety.

Q4: Are there any studies exploring the magnetic properties of polymers incorporating this compound?

A4: Researchers have synthesized and characterized a polyradical incorporating this compound. [, ] This polymer, poly[6-(N-oxyl-N-tert-butylamino)biphenyl-3,3′-ylene], was synthesized via Pd-catalyzed polycondensation of this compound with 1,3-phenylenebis(trimethylene boronate), followed by oxidation. Magnetic susceptibility measurements revealed antiferromagnetic interactions between the unpaired electron spins within the polymer structure, attributed to the twisting of the nitroxide moieties relative to the π-conjugated main chain.

Q5: What are the environmental implications of this compound?

A5: this compound is a known degradation product of ambroxol, a pharmaceutical compound. [] Its photolysis in aquatic environments has been investigated, highlighting the role of the this compound chromophore and the heavy atom effect of bromine in the degradation process. This information is crucial for understanding the fate and potential environmental impact of pharmaceuticals and their byproducts in aquatic ecosystems.

Q6: What analytical methods are employed to study this compound?

A6: Various analytical methods are crucial for investigating this compound. Electrochemical techniques like cyclic voltammetry and controlled potential coulometry provide insights into its oxidation behavior. [, ] Spectroscopic techniques such as UV-Vis, FT-IR, and FT-Raman spectroscopy help in structural characterization and vibrational analysis. [, ] Chromatographic techniques like HPLC are used to separate and purify this compound-containing compounds. [] Additionally, mass spectrometry plays a vital role in identifying reaction products. []

Q7: Are there any known oscillating reactions involving this compound?

A7: Research indicates that this compound is involved in non-catalyzed oscillating reactions. [] Specifically, its reaction with potassium bromate (KBrO3) and sulfuric acid (H2SO4) exhibits oscillatory behavior. This research investigated the reaction products and their role in the observed oscillations, shedding light on the complex kinetics and mechanisms governing this system.

Q8: Have there been any computational studies on this compound?

A8: Yes, quantum computational studies have been performed on this compound to investigate its electronic structure and properties. [] These studies, combined with spectroscopic analysis, provided insights into the molecular orbitals, vibrational frequencies, and other physicochemical characteristics of the compound.

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